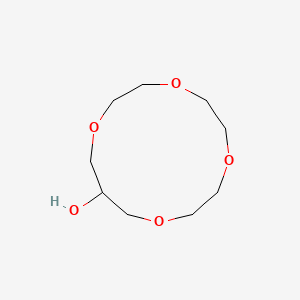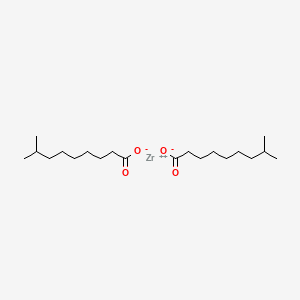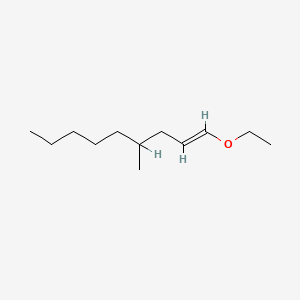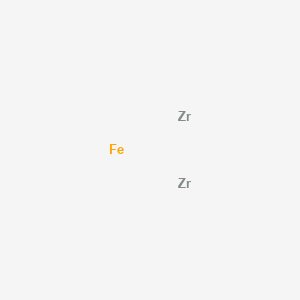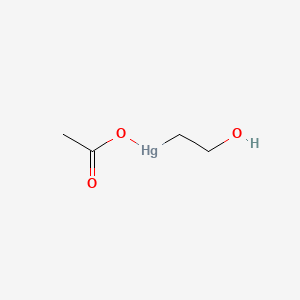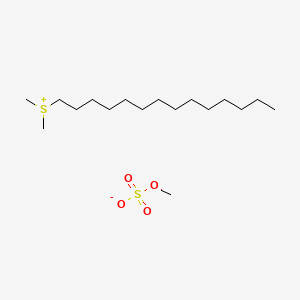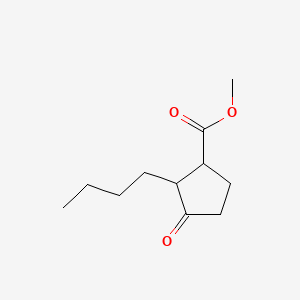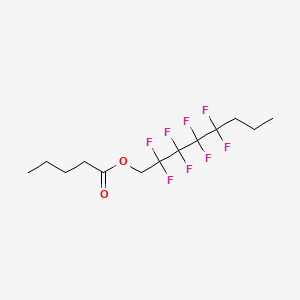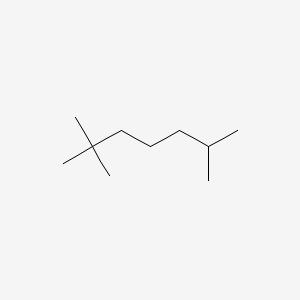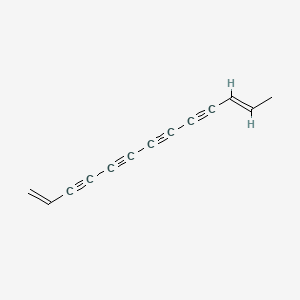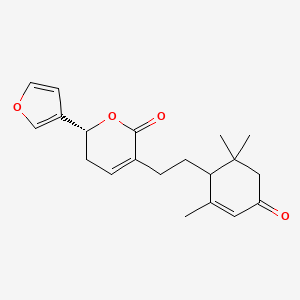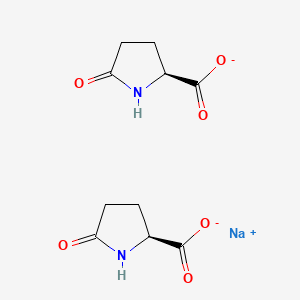
sodium;(2S)-5-oxopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate, also known as sodium L-pyroglutamate, is a sodium salt of pyroglutamic acid. This compound is a derivative of the amino acid glutamic acid and is often found in various biological systems. It is known for its role in the metabolism of proteins and peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be synthesized through the cyclization of L-glutamic acid. The process involves heating L-glutamic acid in the presence of a dehydrating agent, such as acetic anhydride, to form pyroglutamic acid. The resulting pyroglutamic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;(2S)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form other related compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylate derivatives, while reduction can yield various amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It plays a role in the study of protein and peptide metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Wirkmechanismus
The mechanism of action of sodium;(2S)-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to influence the metabolism of proteins and peptides by acting as a precursor for the synthesis of glutathione, an important antioxidant. Additionally, it may modulate neurotransmitter levels in the brain, contributing to its potential cognitive-enhancing effects.
Vergleich Mit ähnlichen Verbindungen
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Sodium glutamate: Both are derivatives of glutamic acid, but sodium glutamate is primarily used as a flavor enhancer in food.
Sodium pyroglutamate: This is essentially the same compound but may be referred to differently in various contexts.
L-pyroglutamic acid: The non-sodium form of the compound, which has similar biological roles but different solubility and reactivity properties.
Eigenschaften
CAS-Nummer |
37675-88-0 |
|---|---|
Molekularformel |
C10H12N2NaO6- |
Molekulargewicht |
279.20 g/mol |
IUPAC-Name |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1 |
InChI-Schlüssel |
ZIANFPVTVNDULH-QHTZZOMLSA-L |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)

